molecular formula C12H16N2O4 B13878513 Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate

Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate

Cat. No.: B13878513
M. Wt: 252.27 g/mol
InChI Key: NQBKWYATWFBKLZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-aminonicotinic acid with ethyl 3-oxopropanoate under specific conditions to form the desired ester . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-aminonicotinate: Similar in structure but lacks the ethyloxy and oxopropyl groups.

    6-Aminonicotinic acid methyl ester: Another related compound with similar core structure.

Uniqueness

Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 6-amino-5-(3-ethoxy-3-oxopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C12H16N2O4/c1-3-18-10(15)7-5-8-4-6-9(12(16)17-2)14-11(8)13/h4,6H,3,5,7H2,1-2H3,(H2,13,14)

InChI Key

NQBKWYATWFBKLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N=C(C=C1)C(=O)OC)N

Origin of Product

United States

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